Dipotassium D-Arabinarate
Description
Properties
Molecular Formula |
C₅H₆K₂O₇ |
|---|---|
Molecular Weight |
256.29 |
Synonyms |
D-arabinaric Acid (Dipotassium Salt) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of D Arabinarate
Chemical Synthesis Approaches to D-Arabinarate and Related Aldaric Acids
Chemical synthesis provides robust and scalable methods for the production of D-arabinaric acid. These approaches often focus on stereochemical control and efficient oxidation of carbohydrate precursors.
Stereoselective Synthesis Strategies
While D-arabinaric acid is a meso compound and thus achiral, the stereochemistry of the starting material, D-arabinose, is crucial. The synthesis of D-arabinaric acid inherently relies on the stereochemistry of the precursor. Stereocontrolled synthesis strategies are more prominently featured in the generation of complex molecules where D-glucose or other sugars serve as chiral starting materials for multi-step syntheses. rsc.org For instance, the synthesis of fully oxygenated aconitine (B1665448) D ring precursors from D-(+)-glucose highlights the use of carbohydrates in stereocontrolled synthesis, featuring highly diastereoselective additions to ketone functionalities. rsc.org Such principles of stereocontrol are fundamental in carbohydrate chemistry, ensuring the desired configuration in the final products.
Oxidation Methods for Aldoses to Arabinaric Acid
The conversion of aldoses, such as D-arabinose, to their corresponding aldaric acids is a common synthetic route. Aldaric acids are characterized by carboxylic acid groups at both ends of the carbon chain. wikipedia.org
One of the earliest and most common methods for synthesizing aldaric acids is the oxidation of aldoses with nitric acid. wikipedia.org This reaction involves the oxidation of both the aldehyde group at C-1 and the primary alcohol group at the terminal carbon of the open-chain form of the sugar. wikipedia.orglibretexts.org A controlled nitric acid process, sometimes using oxygen as a co-oxidant, can be employed at moderate temperatures in a closed reactor system to produce aldaric acids from their corresponding carbohydrates. google.com For the synthesis of L-arabinaric acid from L-arabinose, a procedure utilizing a higher concentration of nitric acid compared to the oxidation of D-glucose has been described. google.com
Catalytic oxidation offers a more selective and environmentally benign alternative to strong oxidants like nitric acid. Supported gold nanoparticles have demonstrated high activity and selectivity in the oxidation of sugars under mild conditions. d-nb.info For example, the oxidation of a mixture of glucose and arabinose over alumina-supported gold nanoparticles has been investigated, leading to the formation of the corresponding aldonic acids. d-nb.info The reaction conditions, such as pH, temperature, and oxygen partial pressure, can be optimized to enhance the reaction rate and selectivity. d-nb.info Another study investigated the kinetics of Hg(II)-catalyzed oxidation of D-arabinose by potassium permanganate (B83412) in an acidic medium. researchgate.net
| Oxidation Method | Oxidizing Agent/Catalyst | Precursor | Key Features |
| Chemical Oxidation | Nitric Acid (HNO₃) | D-Arabinose | A potent and well-established method, though it can be harsh and produce side products. wikipedia.orggoogle.com |
| Catalytic Oxidation | Gold Nanoparticles (Au/Al₂O₃) | D-Arabinose | Offers high selectivity under mild reaction conditions. d-nb.infouva.es |
| Catalytic Oxidation | Potassium Permanganate (KMnO₄) with Hg(II) catalyst | D-Arabinose | Studied for its reaction kinetics in an acidic medium. researchgate.net |
Chemoenzymatic Synthesis of D-Arabinarate and Analogues
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. This approach is particularly useful for the synthesis of complex carbohydrate derivatives and analogues.
Enzymes, such as lipases, are widely used for the regioselective acylation of sugars to produce ester derivatives. For instance, immobilized Candida antarctica lipase (B570770) B (Novozym 435) has been effectively used for the synthesis of D-xylose and L-arabinose lauryl mono- and diesters through transesterification in an organic medium. nih.gov This enzyme often shows high regioselectivity for the primary hydroxyl groups of the sugars. nih.gov Similarly, highly regioselective enzymatic acylation of 1-beta-D-arabinofuranosylcytosine (ara-C) has been achieved using Novozym 435 to produce the 5'-O-stearate derivative. nih.gov
The synthesis of arabinosylated xylo-oligosaccharides has been enhanced by using a mutated α-L-arabinofuranosidase from Thermobacillus xylanilyticus. nih.gov Through random mutagenesis, mutants with lowered hydrolytic activity and improved transglycosylation capabilities were identified, leading to a significant improvement in the synthesis yields of the target compounds. nih.gov These examples, while not directly producing D-arabinarate, demonstrate the power of chemoenzymatic methods to selectively modify arabinose and its derivatives, which could be applied to the synthesis of D-arabinarate analogues.
Derivatization Reactions of D-Arabinarate for Research Applications
The carboxylic acid functionalities of D-arabinaric acid allow for a variety of derivatization reactions, leading to the formation of esters, amides, and other conjugates for diverse research applications.
Synthesis of Ester and Amide Derivatives
Ester Derivatives:
The esterification of D-arabinaric acid can be achieved through various chemical and enzymatic methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common chemical method for producing esters. libretexts.org
Enzymatic esterification offers a milder and more selective alternative. Lipases are frequently employed for the synthesis of sugar fatty acid esters. For example, the direct esterification of palmitic acid with L-(+)-arabinose has been successfully carried out using Candida antarctica lipase B as a catalyst. researchgate.net The choice of solvent and experimental conditions is crucial for the success of such reactions, with a mixture of dimethyl-sulfoxide and tert-butanol (B103910) found to be optimal in one study. researchgate.net These enzymatic methods often show high regioselectivity, with the esterification occurring preferentially at the primary hydroxyl group of the sugar before it is oxidized to an aldaric acid. nih.gov
Amide Derivatives:
The synthesis of amides from dicarboxylic acids like D-arabinaric acid can be accomplished by reacting them with amines. Niobium pentoxide (Nb₂O₅) has been shown to be an effective and reusable heterogeneous Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov This catalyst is tolerant to water and basic conditions, which are often challenging in amide synthesis. nih.gov The synthesis of long-chain tartaric acid diamides, which are structurally related to D-arabinaric acid, has been achieved through a multi-step process involving the formation of a tartrimide intermediate followed by a ring-opening reaction with an amine. mdpi.com These methods can be adapted for the synthesis of D-arabinaric acid diamides for various applications, including the development of novel polymers.
| Derivative | Synthetic Method | Key Reagents/Catalysts |
| Esters | Chemical (Fischer Esterification) | Alcohol, Strong Acid (e.g., H₂SO₄) libretexts.org |
| Esters | Enzymatic Esterification | Alcohol/Fatty Acid, Lipase (e.g., Novozym 435) nih.govresearchgate.net |
| Amides | Catalytic Amidation | Amine, Niobium Pentoxide (Nb₂O₅) nih.gov |
| Amides | Multi-step Synthesis | Amine, Dehydrating Agent mdpi.com |
Glycosylation and Glycoconjugate Formation Studies
Glycosylation is a crucial reaction for the formation of glycoconjugates, where a carbohydrate is attached to another molecule. wikipedia.org The formation of a glycosidic bond with D-arabinarate would involve one of its carboxyl groups, leading to an acylal-type linkage, or through its hydroxyl groups before oxidation. The synthesis of glycoconjugates is essential for studying carbohydrate-protein interactions and other biological processes. nih.gov
General protocols for the formation of glycoconjugates from unprotected carbohydrates often involve the introduction of a linker molecule to the reducing end of the sugar. This can be followed by conjugation to a support for surface plasmon resonance studies, a fluorescent label for microscale thermophoresis, or biotin (B1667282) for biolayer interferometry. nih.gov While specific studies on the glycosylation of D-arabinarate are not extensively detailed in the provided search results, the general principles of glycosylation chemistry would apply. wikipedia.org The presence of two carboxylic acid groups in D-arabinaric acid presents both a challenge and an opportunity for creating unique glycoconjugates, potentially allowing for the attachment of two different molecular entities.
Chemical Modifications for Enhanced Stability or Reactivity
Extensive research into the chemical modification of D-arabinarate to enhance its stability or reactivity has not been substantially reported in publicly available scientific literature. Searches for specific chemical modifications of D-arabinarate, such as esterification, amidation, or phosphorylation aimed at improving its properties, did not yield detailed research findings or data tables outlining these transformations and their outcomes.
Enzymology and Metabolic Pathways of D Arabinarate
Biosynthetic Pathways Involving D-Arabinarate Precursors
The biosynthesis of D-arabinarate is understood as the enzymatic oxidation of its precursor, D-arabinose. This conversion is the entry point for D-arabinose into a specific oxidative catabolic pathway.
The primary enzyme responsible for the conversion of D-arabinose to D-arabinarate (D-arabinonate) is D-arabinose dehydrogenase . This enzyme has been identified and characterized in various microorganisms, including fungi and bacteria.
D-arabinose dehydrogenase catalyzes the oxidation of D-arabinose at the C1 position, converting the aldehyde group to a carboxylic acid, to form D-arabinono-1,4-lactone, which is then hydrolyzed to D-arabinarate. The reaction requires a nicotinamide cofactor, typically NAD⁺ or NADP⁺, which is reduced to NADH or NADPH, respectively nih.govwikipedia.orgnih.gov.
In the fungus Neurospora crassa, a D-arabinose dehydrogenase has been purified and characterized. Studies have shown that certain colonial mutants of this fungus exhibit higher levels of this enzyme, suggesting a genetic basis for its regulation nih.gov. The enzyme from Saccharomyces cerevisiae has also been purified and shown to be a heterodimeric protein belonging to the aldo-keto reductase family nih.gov. This enzyme can utilize D-arabinose, L-xylose, L-fucose, and L-galactose as substrates, with NADP⁺ as the preferred coenzyme nih.gov.
The table below summarizes the characteristics of D-arabinose dehydrogenase from different sources.
| Enzyme | Source Organism | Substrates | Coenzyme | Molecular Weight (kDa) | Optimal pH |
| D-arabinose dehydrogenase | Neurospora crassa | D-arabinose | Not specified | Not specified | Not specified |
| D-arabinose dehydrogenase | Saccharomyces cerevisiae | D-arabinose, L-xylose, L-fucose, L-galactose | NADP⁺ | 74 (heterodimer of 40 and 39 kDa) | 10.0 |
This table is based on available data and may not be exhaustive.
The genetic regulation of D-arabinarate formation is intrinsically linked to the regulation of the broader pentose (B10789219) catabolic pathway. In fungi such as Aspergillus niger, the expression of genes involved in pentose metabolism is controlled by transcriptional activators.
The regulation of the pentose catabolic pathway (PCP) in Aspergillus niger involves two main transcriptional regulators: the xylanolytic activator (XlnR) and an L-arabinose specific regulator (AraR) ftb.com.hrftb.com.hrwur.nl. While these regulators primarily control the breakdown of D-xylose and L-arabinose, their activity influences the expression of enzymes that could be involved in D-arabinose metabolism, should the organism possess the necessary genes. These regulatory proteins respond to the presence of their respective inducers (D-xylose and L-arabinose) and activate the transcription of genes encoding the enzymes of the catabolic pathway ftb.com.hrftb.com.hr.
Furthermore, these regulators have been shown to also influence the expression of genes in the pentose phosphate (B84403) pathway (PPP), which is metabolically connected to the PCP nih.gov. This integrated regulatory network ensures a coordinated metabolic response to the available pentose sugars.
The enzymatic conversion of D-arabinose to D-arabinarate by D-arabinose dehydrogenase follows a typical oxidoreductase mechanism. The reaction involves the transfer of a hydride ion from the aldehyde group of D-arabinose to the nicotinamide cofactor (NAD⁺ or NADP⁺), resulting in the formation of a lactone intermediate, D-arabinono-1,4-lactone, and the reduced cofactor (NADH or NADPH) wikipedia.org. This lactone is then hydrolyzed, either spontaneously or enzymatically, to yield D-arabinarate.
The general mechanism can be summarized as follows:
Binding of the D-arabinose substrate and the NAD(P)⁺ coenzyme to the active site of the dehydrogenase.
A basic residue in the enzyme's active site facilitates the abstraction of a proton from the hydroxyl group of the hemiacetal form of D-arabinose.
Transfer of a hydride ion from the C1 carbon of D-arabinose to the C4 position of the nicotinamide ring of NAD(P)⁺.
Release of the products: D-arabinono-1,4-lactone and NAD(P)H.
Hydrolysis of the lactone to form D-arabinarate.
Catabolic Pathways and Degradation of D-Arabinarate
The catabolism of D-arabinarate proceeds through a non-phosphorylative pathway in certain bacteria, leading to intermediates of the central metabolism. This pathway involves a series of enzymatic reactions, including dehydration and aldol cleavage.
Microbial degradation of D-arabinarate is a key part of the Weimberg and Dahms pathways for pentose metabolism uef.fi. In these pathways, D-arabinose is first oxidized to D-arabinarate. The subsequent steps involve the dehydration of D-arabinarate to 2-dehydro-3-deoxy-D-arabinonate, which is a central intermediate uef.fi.
From 2-dehydro-3-deoxy-D-arabinonate, the pathway can diverge:
Weimberg Pathway: A second dehydration reaction occurs, followed by oxidation to yield α-ketoglutarate, an intermediate of the Krebs cycle uef.fi.
Dahms Pathway: An aldolase cleaves 2-dehydro-3-deoxy-D-arabinonate into pyruvate and glycolaldehyde, both of which can enter central metabolic pathways uef.fi.
This metabolic strategy allows microorganisms to utilize D-arabinose and, by extension, D-arabinarate as a carbon and energy source.
The key enzymes in the catabolism of D-arabinarate have been identified and their mechanisms are being elucidated.
D-arabinonate dehydratase: This enzyme catalyzes the dehydration of D-arabinarate to form 2-dehydro-3-deoxy-D-arabinonate. D-arabinonate dehydratases from various microorganisms have been characterized and often belong to the IlvD/EDD superfamily of enzymes, which typically contain an iron-sulfur cluster mdpi.com.
2-keto-3-deoxy-D-arabinonate dehydratase (KdaD): This enzyme catalyzes the subsequent dehydration of 2-dehydro-3-deoxy-D-arabinonate in the Weimberg pathway. The crystal structure of this enzyme from the archaeon Sulfolobus solfataricus has been solved, providing insight into its catalytic mechanism, which involves a divalent metal ion (such as Mg²⁺) and a glutamate residue acting as a general base researchgate.net.
The table below provides a summary of the key enzymes involved in D-arabinarate catabolism.
| Enzyme | EC Number | Reaction Catalyzed | Pathway |
| D-arabinonate dehydratase | 4.2.1.5 | D-arabinarate → 2-dehydro-3-deoxy-D-arabinonate + H₂O | Weimberg/Dahms |
| 2-keto-3-deoxy-D-arabinonate dehydratase | 4.2.1.43 | 2-dehydro-3-deoxy-D-arabinonate → 2,5-dioxopentanoate + H₂O | Weimberg |
| 2-dehydro-3-deoxy-aldopentonate aldolase | 4.1.2.14 | 2-dehydro-3-deoxy-D-arabinonate → Pyruvate + Glycolaldehyde | Dahms |
This table is based on available data and may not be exhaustive.
Structural and Mechanistic Enzymology of D-Arabinarate Interacting Proteins
The enzymes that interact with D-arabinarate possess specific structural features and catalytic mechanisms that enable them to recognize and transform this substrate. Detailed studies of these proteins provide insights into the molecular basis of their function.
Enzyme Kinetics and Substrate Specificity Studies
Enzyme kinetics and substrate specificity studies are fundamental to understanding the efficiency and selectivity of the enzymes involved in D-arabinarate metabolism. While detailed kinetic data for enzymes acting specifically on D-arabinarate are scarce, information from enzymes that act on related substrates, such as L-arabinonate and D-arabinitol, can provide valuable insights.
For example, L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii, an enzyme that catalyzes a similar reaction to what would be expected in a D-arabinarate pathway, has been characterized. This enzyme exhibits activity on a range of substrates, highlighting the potential for substrate promiscuity among sugar acid dehydratases.
Table 1: Kinetic Parameters of L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii
| Substrate | KM (mM) | kcat (min-1) |
| L-arabinonate | 1.8 | 728 |
| D-galactonate | 3.8 | 1377 |
| D-fuconate | 1.8 | 2949 |
| D-xylonate | 9.2 | 349 |
| D-gluconate | 11.9 | 431 |
Data sourced from UniProtKB entry B5ZZ34. uniprot.org
This data indicates that while the enzyme is named for its activity on L-arabinonate, it is actually more efficient with other substrates like D-fuconate. Such studies are crucial for identifying the primary physiological substrate of an enzyme and for understanding its evolutionary relationships.
Similarly, a D-arabinitol-specific dehydrogenase has been identified from Candida tropicalis. This enzyme catalyzes the NAD+-dependent oxidation of D-arabinitol to D-ribulose. The apparent KM of the enzyme for D-arabinitol is 39.8 mM, and for NAD+ is 0.12 mM. rcsb.org Although this enzyme acts on the alcohol corresponding to D-arabinarate, its kinetic parameters provide a reference point for the affinity and turnover rates that might be expected for a D-arabinarate dehydrogenase.
High-Resolution Structural Determination of Enzyme-D-Arabinarate Complexes (e.g., X-ray Crystallography, Cryo-Electron Microscopy)
High-resolution structural determination techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are invaluable for visualizing the three-dimensional architecture of enzymes and their interactions with substrates. These methods provide a molecular blueprint for understanding enzyme mechanism and specificity.
The crystal structure of D-arabinose dehydrogenase from the archaeon Sulfolobus solfataricus has been solved to a resolution of 1.80 Å. rcsb.org This enzyme is involved in the initial step of a D-arabinose catabolic pathway. The structure reveals a catalytic domain and a cofactor-binding domain, which are characteristic of medium-chain dehydrogenases/reductases. rcsb.org The enzyme is a homotetramer and contains two zinc ions per subunit, one catalytic and one structural. researchgate.net Substrate docking simulations based on the crystal structure have provided insights into the basis of its specificity for D-arabinose, L-fucose, L-galactose, and D-ribose, suggesting that the hydrogen bonding patterns of the C3 and C4 hydroxyl groups are critical for substrate recognition. rcsb.org
Similarly, the crystal structure of L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii has been determined. researchgate.net This enzyme is a member of the IlvD/EDD superfamily and its structure reveals a tetrameric assembly. researchgate.netuef.fi Each monomer is composed of two domains, and the active site is located at the interface between two monomers of a dimer. researchgate.netuef.fi The structure confirmed the presence of a [2Fe-2S] cluster and a Mg2+ ion in the active site, which are crucial for catalysis. researchgate.net
While a structure of an enzyme in complex with D-arabinarate is not yet available, the structure of phosphoglucose isomerase has been solved in complex with 5-phospho-D-arabinonate, a related molecule. proteopedia.org Such structures of enzyme-analog complexes are instrumental in deducing the binding mode of the natural substrate.
Investigations of Enzyme Cofactor Requirements and Catalytic Mechanisms
The enzymes involved in D-arabinarate catabolism often require cofactors to carry out their catalytic functions. Dehydrogenases, for example, typically utilize nicotinamide adenine dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (NADP+) as electron acceptors. The D-arabinose dehydrogenase from Sulfolobus solfataricus shows a preference for NADP+, which is consistent with the presence of a specific phosphate-binding pocket sequence motif in its structure. rcsb.org
Dehydratases, on the other hand, can employ different catalytic strategies. The L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii is an example of an iron-sulfur cluster-containing enzyme. uniprot.orgresearchgate.net It requires a [2Fe-2S] cluster and a divalent metal ion, Mg2+, for its activity. uniprot.orgresearchgate.net The iron-sulfur cluster is thought to play a role in the dehydration reaction mechanism.
The catalytic mechanism of these enzymes involves a series of proton and electron transfers, as well as the stabilization of reaction intermediates within the active site. For dehydrogenases, the reaction typically proceeds via a hydride transfer from the substrate to the nicotinamide cofactor. For dehydratases like L-arabinonate dehydratase, the proposed mechanism involves the coordination of the substrate to the metal cofactor and the iron-sulfur cluster, which facilitates the elimination of a water molecule. The identification of key catalytic residues through site-directed mutagenesis and structural studies is essential for a complete understanding of these mechanisms.
Biological Occurrence and Functional Studies of D Arabinarate
D-Arabinarate as a Metabolite in Prokaryotic Systems
Role in Bacterial Metabolic Networks
There is no direct evidence in the provided search results to suggest that D-arabinarate plays a significant role in bacterial metabolic networks. Research on pentose (B10789219) metabolism in bacteria has centered on D-arabinose. For instance, studies have elucidated the biosynthesis of D-arabinose in Mycobacterium tuberculosis, where it is a crucial component of the cell wall. nih.gov However, these pathways describe the synthesis of the sugar D-arabinose, not the aldaric acid D-arabinarate.
D-Arabinarate in Eukaryotic Biological Systems
Presence in Fungal Metabolic Processes
There is no evidence from the search results to indicate the presence of D-arabinarate in fungal metabolic processes. Studies on fungi, such as Aspergillus niger and Trichoderma reesei, have detailed the metabolic pathways for L-arabinose. nih.gov This typically involves a series of reduction and oxidation steps to convert L-arabinose into D-xylulose-5-phosphate, which then enters the pentose phosphate (B84403) pathway. D-arabinarate is not identified as an intermediate in this process.
Comparative Biochemical Analysis of D-Arabinarate Metabolism Across Biological Domains
Due to the absence of specific information on D-arabinarate metabolism in prokaryotes, archaea, and eukaryotes, a comparative biochemical analysis is not possible at this time. The necessary foundational data on the metabolic pathways and enzymes involved in the synthesis or degradation of D-arabinarate in these domains are not available in the provided search results.
Advanced Analytical and Spectroscopic Research Methods for D Arabinarate Analysis
Chromatographic Techniques for D-Arabinarate Profiling and Quantification
Chromatography is a cornerstone for the separation and quantification of D-arabinarate from intricate biological or chemical mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like D-arabinarate. The method separates components in a liquid mobile phase through a solid stationary phase. For sugar acids, reverse-phase (RP) and anion-exchange chromatography are common approaches. scielo.brnih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the simultaneous quantification of multiple organic acids, including sugar acids, without the need for derivatization. scielo.br This approach offers rapid analysis times and high reproducibility. scielo.br Method parameters such as column type, mobile phase composition, and detector settings are optimized to achieve clear separation from isomers and other related compounds. shimadzu.com
Table 1: Example HPLC Methodologies for Sugar Acid Analysis
| Parameter | Methodology 1 (Reverse-Phase) | Methodology 2 (Anion-Exchange) |
|---|---|---|
| Column | C18 (5 µm, 250 mm × 4.6 mm) nih.gov | Specialized anion-exchange column |
| Mobile Phase | Acetonitrile and Ammonium Hydrogen Phosphate (B84403) buffer (pH 6.2) nih.gov | Aqueous phosphate buffer nih.gov |
| Elution Mode | Isocratic or Gradient google.com | Isocratic nih.gov |
| Flow Rate | 0.3 - 1.5 mL/min nih.govresearchgate.net | ~1.0 mL/min |
| Detection | UV (e.g., 252 nm) nih.gov or Mass Spectrometry (MS) scielo.br | UV (e.g., 254 nm) nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chalmers.se However, due to the low volatility of sugar acids like D-arabinarate, a chemical modification step known as derivatization is mandatory prior to analysis. scielo.brnih.gov This process converts the polar, non-volatile analyte into a more volatile and thermally stable derivative suitable for the gas phase separation in GC. sigmaaldrich.com
The most common derivatization method for sugar acids is silylation, which involves replacing the active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. chalmers.secore.ac.uk Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. sigmaaldrich.comyoutube.com The derivatization reaction must be carefully controlled to ensure complete conversion and to avoid the formation of multiple products, as aldonic acids can exist in equilibrium with their corresponding lactones. core.ac.uk The resulting TMS derivatives are then separated on a GC column and identified by their characteristic mass spectra. chalmers.senih.gov
Table 2: Typical GC-MS Derivatization Protocol for Sugar Acids
| Step | Procedure | Purpose |
|---|---|---|
| 1. Drying | The aqueous sample is dried completely under a stream of nitrogen or by lyophilization. youtube.com | To remove water, which can interfere with the silylation reaction. gcms.cz |
| 2. Oximation (Optional) | The dried sample is treated with a reagent like methoxyamine hydrochloride in pyridine. youtube.com | To stabilize carbonyl groups and prevent the formation of multiple tautomeric isomers, resulting in single chromatographic peaks. youtube.com |
| 3. Silylation | A silylating agent (e.g., MSTFA) is added and the mixture is heated (e.g., 30-90 minutes at 37-80°C). youtube.comresearchgate.net | To replace active hydrogens with TMS groups, increasing volatility and thermal stability. gcms.cz |
| 4. Analysis | The derivatized sample is injected into the GC-MS system. | To separate and identify the TMS-derivatized D-arabinarate. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including D-arabinarate and its derivatives. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. emerypharma.com
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the starting point for structural analysis. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
For more complex structures or to resolve signal overlap, two-dimensional (2D) NMR techniques are employed. nih.govweebly.com These experiments correlate signals from different nuclei, providing a complete picture of the molecular framework.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and identifying functional groups. researchgate.net
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, not just those that are directly coupled.
Together, these techniques allow for the unambiguous assignment of all proton and carbon signals in the D-arabinarate molecule, confirming its structure.
Isotopic labeling is a powerful strategy used to trace the metabolic fate of a compound within a biological system. wikipedia.orgmusechem.com In this approach, a precursor molecule is synthesized with one or more atoms replaced by a heavy isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). mdpi.com This "labeled" D-arabinarate is then introduced to a cell culture or organism.
After a period of metabolism, cellular components are extracted and analyzed by NMR or mass spectrometry. nih.gov By detecting the isotopic label in various metabolites, researchers can map the specific biochemical reactions and pathways that D-arabinarate participates in. wikipedia.org For instance, if ¹³C-labeled D-arabinarate is administered, the appearance of the ¹³C label in subsequent compounds of a pathway provides direct evidence of the metabolic conversion. This technique is invaluable for discovering new metabolic pathways and understanding metabolic flux. nih.govnih.gov
Mass Spectrometry (MS) Applications in D-Arabinarate Research
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool in D-arabinarate research for both qualitative and quantitative analysis. nih.gov
When coupled with chromatographic techniques like GC or LC, MS serves as a powerful detector, providing molecular weight information for the compounds as they elute from the column. scielo.br This is critical for confirming the identity of a chromatographic peak as D-arabinarate.
Furthermore, tandem mass spectrometry (MS/MS) provides deeper structural insights. researchgate.net In an MS/MS experiment, ions of a specific m/z (the "parent" or "precursor" ion, e.g., protonated D-arabinarate or its TMS derivative) are selected and fragmented into smaller "daughter" or "product" ions. The resulting fragmentation pattern is often unique to the molecule's structure and can be used to distinguish between isomers. gu.se For TMS derivatives of sugar acids, fragmentation analysis can reveal the number of hydroxyl groups and the structure of the carbon chain. gu.se This makes MS an indispensable tool for identifying and characterizing D-arabinarate in complex biological samples. scispace.com
Electrospray Ionization (ESI-MS) and Tandem Mass Spectrometry (MS/MS)
Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like D-arabinarate. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which can then be analyzed by the mass spectrometer. For dicarboxylic acids such as D-arabinaric acid, negative ion mode ESI is typically employed, resulting in the formation of deprotonated molecules, primarily [M-H]⁻ and, to a lesser extent, [M-2H]²⁻ ions.
Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for the unambiguous identification of compounds in complex mixtures. The fragmentation of dicarboxylic acids in MS/MS is influenced by the chain length and the presence of functional groups. Common fragmentation pathways for the [M-H]⁻ ion of dicarboxylic acids include the neutral losses of water (H₂O) and carbon dioxide (CO₂).
While specific ESI-MS/MS data for Dipotassium (B57713) D-arabinarate is not extensively published, the fragmentation patterns of similar aldaric acids, such as their trimethylsilyl (TMS) derivatives, have been studied. For instance, the TMS derivative of arabinaric acid exhibits characteristic fragmentation patterns that allow for its identification. chalmers.se The fragmentation of the [M-15]⁺ ion (loss of a methyl group from a TMS group) of TMS-derivatized arabinaric acid can lead to subsequent losses of carbon monoxide (CO) and carbon dioxide (CO₂), providing structural insights. chalmers.se
Table 1: Illustrative ESI-MS/MS Fragmentation Data for a Hypothetical D-Arabinarate Analysis
| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Neutral Loss | Putative Fragment Identity |
| 179.03 | 15 | 161.02 | H₂O | Dehydrated arabinarate |
| 179.03 | 25 | 135.04 | CO₂ | Decarboxylated arabinarate |
| 179.03 | 25 | 117.03 | H₂O + CO₂ | Dehydrated and decarboxylated arabinarate |
| 179.03 | 30 | 89.02 | 2CO₂ + H₂O | Further fragmentation |
Note: This table is illustrative and based on the expected fragmentation of dicarboxylic acids. Actual values may vary depending on experimental conditions.
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS) is a powerful tool for the identification of metabolites, including D-arabinarate, in biological samples. HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This high mass accuracy allows for the determination of the elemental composition of an unknown ion, significantly narrowing down the potential molecular formulas.
When analyzing complex biological extracts, HRMS coupled with a separation technique like liquid chromatography (LC) is often used. This approach, known as LC-HRMS, allows for the separation of D-arabinarate from other metabolites prior to its detection by the mass spectrometer. The accurate mass measurement of the D-arabinarate peak, along with its retention time, can be used for its confident identification by comparing this data to that of an authentic standard or by searching against metabolite databases.
The identification of D-arabinarate as a metabolite would involve the following steps:
Extraction of metabolites from the biological sample.
Analysis of the extract by LC-HRMS.
Detection of a peak at the expected retention time and accurate mass for D-arabinarate.
Confirmation of the elemental composition from the high-resolution mass spectrum.
Further confirmation through MS/MS fragmentation, comparing the obtained spectrum with that of a standard or with in-silico predicted fragmentation patterns.
Table 2: High-Resolution Mass Spectrometry Data for D-Arabinarate
| Parameter | Value |
| Molecular Formula | C₅H₈O₇ |
| Monoisotopic Mass | 180.02699 Da |
| [M-H]⁻ Ion (Calculated) | 179.01915 Da |
| [M-2H]²⁻ Ion (Calculated) | 89.00593 Da |
| [M+K-H]⁻ Ion (Calculated) | 216.97524 Da |
| Mass Accuracy Tolerance | < 5 ppm |
Specialized Spectroscopic Methods (e.g., Circular Dichroism for Stereochemical Analysis, Electron Paramagnetic Resonance for Redox Intermediates)
Beyond mass spectrometry, specialized spectroscopic techniques can provide further insights into the properties of D-arabinarate.
Circular Dichroism (CD) for Stereochemical Analysis
Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgchiralabsxl.com Since D-arabinaric acid is a chiral molecule due to its stereocenters, CD spectroscopy can be a valuable tool for its stereochemical analysis. The CD spectrum of D-arabinarate would be a mirror image of that of its enantiomer, L-arabinarate. This technique can be used to confirm the absolute configuration of D-arabinarate or to study conformational changes in solution. The carboxylate chromophores in D-arabinarate are expected to give rise to CD signals in the UV region. While specific CD studies on D-arabinarate are not widely reported, the principles of CD spectroscopy are broadly applicable to chiral sugar acids. creative-biostructure.com
Electron Paramagnetic Resonance (EPR) for Redox Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. In the context of D-arabinarate, EPR could potentially be used to study redox intermediates if the molecule is involved in reactions that proceed through radical mechanisms. For instance, if D-arabinarate were to undergo oxidation or reduction via single-electron transfer steps, the resulting radical intermediates could be detected and characterized by EPR. nih.gov However, there is currently limited literature available on the direct application of EPR to study redox intermediates of D-arabinarate. The use of EPR in this context remains a potential area for future research, particularly in understanding its biochemical transformations.
Computational and Theoretical Investigations of D Arabinarate
Molecular Modeling of D-Arabinarate and Biomolecular Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov These methods are crucial for understanding how D-arabinarate might interact with biological macromolecules such as proteins and enzymes. nih.govyoutube.com
Ligand docking is a computational method that predicts the preferred orientation of one molecule (the ligand, such as D-arabinarate) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. mdpi.com The primary goal of docking is to predict the binding mode and affinity (often represented as a docking score) of the ligand. mdpi.comnih.gov This process involves two key components: a search algorithm to generate various possible poses of the ligand within the receptor's binding site, and a scoring function to estimate the binding affinity for each pose. mdpi.com
Binding site prediction is often the first step in a docking study. biosolveit.de It involves identifying cavities on the protein surface that are suitable for accommodating a ligand. biosolveit.de These potential binding sites, or "pockets," are analyzed based on properties like size, shape, and lipophilicity. biosolveit.de
While specific docking studies on D-arabinarate are not widely documented, research on similar sugar-like molecules provides a framework for how such studies would be conducted. For instance, a study on the interaction of D-(−)-arabinose with the enzyme tyrosinase used computational docking to investigate its inhibitory mechanism. nih.gov The study hypothesized that the aldehyde and hydroxyl groups of D-(−)-arabinose could block substrate oxidation by binding to tyrosinase. nih.gov Docking simulations predicted that D-(−)-arabinose binds to residues at or near the enzyme's active site without directly chelating the copper atoms, a finding supported by kinetic studies. nih.gov
A hypothetical docking study of D-arabinarate against a target enzyme would involve the steps and yield results similar to those outlined in the table below.
| Step | Description | Example Software/Tools | Hypothetical Outcome for D-Arabinarate |
|---|---|---|---|
| Receptor Preparation | Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it by adding hydrogen atoms and assigning charges. | AutoDock Tools, Maestro, Chimera | A prepared 3D structure of the target enzyme ready for docking. |
| Ligand Preparation | Generating the 3D conformation of D-arabinarate, assigning charges, and defining rotatable bonds. | ChemDraw, Avogadro, Open Babel | An energy-minimized 3D structure of the D-arabinarate ligand. |
| Binding Site Prediction | Identifying potential binding pockets on the receptor surface. | SeeSAR, FTMap, Fpocket | Identification of a suitable cavity for D-arabinarate binding, likely characterized by polar or charged residues. |
| Molecular Docking | Running the docking algorithm to fit the D-arabinarate ligand into the predicted binding site. | AutoDock Vina, Gold, Glide | A set of predicted binding poses for D-arabinarate, ranked by binding affinity scores. |
| Analysis of Results | Analyzing the top-ranked pose to identify key interactions (e.g., hydrogen bonds, electrostatic interactions) between D-arabinarate and protein residues. | PyMOL, Discovery Studio Visualizer | Prediction of specific hydrogen bonds between the carboxylate and hydroxyl groups of D-arabinarate and amino acid residues like Arginine, Lysine, or Aspartate in the active site. |
Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. mdpi.comyoutube.com By solving Newton's equations of motion for a system of particles, MD simulations can reveal detailed information about the conformational changes and dynamics of molecules like D-arabinarate and their complexes with proteins. mdpi.com
An MD simulation begins with an initial set of coordinates for all atoms in the system, often derived from a crystal structure or a docking pose. mdpi.com The simulation then calculates the forces acting on each atom and uses these forces to predict the atomic positions and velocities at a subsequent point in time. youtube.com This process is repeated for millions of steps, generating a trajectory that describes how the system evolves. mdpi.com
MD simulations can be used to:
Assess the stability of a ligand-receptor complex: By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand's position over time, researchers can determine if the binding pose predicted by docking is stable. nih.gov
Refine the binding pose: The flexibility of both the ligand and the protein in an MD simulation allows for induced-fit effects, potentially leading to a more accurate representation of the binding mode than rigid-body docking. youtube.com
Calculate binding free energies: Advanced MD techniques can provide more accurate estimations of binding affinity by accounting for entropy and solvation effects.
Study conformational changes: MD can reveal how the binding of D-arabinarate might induce conformational changes in the target protein, affecting its function. youtube.com
| MD Simulation Parameter | Description | Information Gained for D-Arabinarate-Protein Complex |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure at a given time and a reference structure (e.g., the initial pose). | Indicates the stability of the D-arabinarate binding pose. A stable RMSD suggests a stable interaction. nih.gov |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions during the simulation. | Identifies which parts of the protein become more or less flexible upon D-arabinarate binding. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and receptor over the course of the simulation. | Reveals the key hydrogen bonds that stabilize the complex and their persistence over time. |
| Radial Distribution Function (RDF) | Describes how the density of other particles varies as a function of distance from a reference particle. | Can be used to analyze the structuring of water molecules around D-arabinarate in the binding site. nih.gov |
Quantum Chemical Calculations for D-Arabinarate Reactivity and Properties
Quantum chemical calculations, based on solving the Schrödinger equation, provide highly accurate information about the electronic structure of molecules. researchgate.netscienceopen.com These methods, particularly Density Functional Theory (DFT), can be used to predict a wide range of properties for D-arabinarate, including its geometry, electronic properties, and chemical reactivity. scienceopen.comscienceopen.com
By calculating the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), quantum chemistry can elucidate the molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov
Global reactivity parameters derived from these orbital energies can quantify various aspects of reactivity:
| Parameter | Formula | Description | Predicted Significance for D-Arabinarate |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. | Indicates the tendency of D-arabinarate to be oxidized. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. | Indicates the tendency of D-arabinarate to be reduced. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. mdpi.com | A higher hardness value would suggest greater kinetic stability. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of polarizability. | A higher softness value would suggest greater reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. mdpi.com | Provides insight into the molecule's overall electronic character. |
These calculations can also be used to model reaction mechanisms, determine transition state geometries, and calculate reaction barriers, providing a fundamental understanding of the chemical transformations D-arabinarate might undergo. researchgate.net
Biotechnological and Material Science Research Applications of D Arabinarate
D-Arabinarate as a Chiral Building Block in Organic Synthesis Research
The inherent chirality of D-arabinarate, possessing multiple stereocenters, positions it as a potential component of the "chiral pool" for asymmetric synthesis. The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules, thereby avoiding the need for asymmetric induction or resolution steps. While the application of D-arabinarate itself in the synthesis of non-polymeric small molecules is not extensively documented, its structural motifs are relevant to the synthesis of various biologically active compounds and chiral ligands.
The synthesis of complex natural products often relies on chiral precursors derived from carbohydrates. For instance, D-arabinose has been utilized in the asymmetric formal synthesis of the indolizidine alkaloid (–)-swainsonine, which demonstrates the utility of the arabinose backbone in constructing intricate molecular architectures. The dicarboxylic acid nature of D-arabinarate offers two points for chemical modification, allowing for its potential incorporation into macrocycles, chiral ligands for asymmetric catalysis, or as a scaffold in supramolecular chemistry. The stereochemistry of its hydroxyl groups can direct further stereoselective reactions, making it a theoretically valuable, though currently underutilized, synthon.
Biocatalytic and Fermentative Production of D-Arabinarate and Analogues
The production of D-arabinarate and related sugar acids through biotechnological routes is an area of active research, aiming to replace traditional chemical oxidation methods with more sustainable processes. These methods primarily involve whole-cell fermentation or the use of isolated enzymes.
Enzymatic Production: The biocatalytic conversion of D-arabinose to D-arabinaric acid is typically a two-step oxidation process. The first step involves the oxidation of the aldehyde group at the C1 position to a carboxylic acid, forming D-arabinonic acid. This is followed by the oxidation of the primary alcohol group at the C5 position. Key enzymes in this process are oxidoreductases, particularly dehydrogenases. For example, D-arabinose dehydrogenase has been identified in various microorganisms, including Saccharomyces cerevisiae, and it catalyzes the NAD(P)+-dependent oxidation of D-arabinose to D-arabino-1,4-lactone, which is a precursor to D-arabinonic acid.
Fermentative Production: Whole-cell fermentation offers a method for producing sugar acids directly from simple sugars. While the fermentative production of D-arabinaric acid is not yet a large-scale industrial process, research on analogous compounds provides a strong proof of concept. For example, the bacterium Gluconobacter oxydans is known for its ability to perform incomplete oxidation of sugars and has been used to produce L-arabinonic acid from L-arabinose with high efficiency. This suggests that similar microbial systems could be developed or engineered for the production of D-arabinaric acid from D-arabinose.
Furthermore, some fungi, such as Sclerotinia sclerotiorum, are known to metabolize D-arabinose into D-erythroascorbic acid and oxalic acid. nih.gov This metabolic pathway involves the oxidation of D-arabinose, indicating the presence of the necessary enzymatic machinery that could potentially be harnessed for D-arabinaric acid production. nih.gov The development of genetically engineered microbial strains, particularly in robust industrial hosts like Escherichia coli or Saccharomyces cerevisiae, holds promise for the efficient and selective production of D-arabinarate from renewable feedstocks.
Research on D-Arabinarate Derivatives in Polymer and Material Science
The use of D-arabinaric acid as a monomer for the synthesis of bio-based polymers, particularly polyamides, is the most extensively researched application of this compound. The goal is to create novel materials from renewable resources that can potentially replace petroleum-based plastics.
Polyamides are a class of polymers characterized by repeating amide linkages (–CO–NH–). The synthesis of polyamides from arabinaric acid typically involves a polycondensation reaction between the dicarboxylic acid (or its activated derivatives, such as diesters or diacid chlorides) and a diamine. The resulting polyamides are often referred to as poly(alkylene arabinaramides).
The reaction can be carried out using various diamines, both aliphatic and aromatic, leading to a wide range of polymers with different properties. The chirality and hydroxyl groups of the arabinaric acid monomer are retained in the polymer backbone, imparting unique characteristics to the resulting material.
| Arabinaric Acid Derivative | Diamine | Polymerization Method | Resulting Polyamide |
|---|---|---|---|
| 2,3,4-tri-O-methyl-L-arabinaric acid pentachlorophenyl ester | 1,5-diamino-1,5-dideoxy-2,3,4-tri-O-methyl-L-arabinitol dihydrochloride | Solution Polycondensation | L-arabinitol-based polyamide |
| L-arabinaric acid pentachlorophenyl ester | Aliphatic Diamines | Solution Polycondensation | AABB-type polyamides |
The properties of polyamides derived from arabinaric acid are highly dependent on the stereochemistry of the monomer, the length and nature of the diamine used, and the presence of the hydroxyl groups. These polymers are generally characterized by their thermal and mechanical properties, as well as their crystallinity and solubility.
Thermal and Mechanical Properties: Polyamides based on L-arabinitol have been shown to be crystalline with melting temperatures around 250°C. In general, polyamides derived from arabinaric acid are expected to have high glass transition temperatures due to the rigidity of the sugar-based monomer and the potential for hydrogen bonding between the hydroxyl and amide groups. The mechanical properties, such as tensile strength and modulus, are influenced by factors like molecular weight and crystallinity.
Crystallinity and Solubility: DSC and X-ray powder diffraction studies have indicated that L-arabinitol-based polyamides are more crystalline than those derived from xylitol. The stereochemistry of the arabinaric acid unit plays a crucial role in the ability of the polymer chains to pack into an ordered crystalline lattice. Polyamides that are fully based on sugar derivatives are often soluble in water, a property that is advantageous for certain applications. They are also typically soluble in common organic solvents. However, many of these sugar-based polyamides are reported to be very hygroscopic.
| Polymer | Crystallinity | Melting Temperature (Tm) | Solubility | Hygroscopicity |
|---|---|---|---|---|
| L-arabinitol-based polyamide | Crystalline | 250°C | Soluble in water and organic solvents | High |
| L-arabinitol-based polyamides | More crystalline than xylitol-derived counterparts | Varies with diamine | Generally soluble in organic solvents | High |
Future Research Directions and Emerging Paradigms in D Arabinarate Studies
Integration of Multi-Omics Data for Comprehensive Pathway Analysis
A holistic understanding of D-arabinarate metabolism necessitates the integration of multiple layers of biological information. Future studies will increasingly rely on a multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of metabolic pathways and regulatory networks.
Transcriptomic analysis will be instrumental in identifying genes that are differentially expressed under conditions of D-arabinarate production or utilization. Techniques such as RNA-sequencing can reveal the transcriptional landscape of an organism, highlighting key enzymes, transporters, and regulatory factors involved in D-arabinarate metabolism nih.govnih.gov. For instance, comparative transcriptomics of wild-type and engineered microbial strains can pinpoint genetic targets for further optimization.
Proteomic studies , utilizing techniques like mass spectrometry-based proteomics, will provide insights into the abundance and post-translational modifications of proteins directly involved in D-arabinarate pathways nih.govresearchgate.netmdpi.com. This can help identify rate-limiting enzymatic steps and uncover regulatory mechanisms that control enzyme activity. Integrating proteomic data with transcriptomic data can reveal discrepancies between gene expression and protein abundance, suggesting post-transcriptional or translational regulation nih.govnih.govoup.commdpi.commdpi.com.
Metabolomic profiling offers a direct snapshot of the intracellular and extracellular concentrations of D-arabinarate and related metabolites nih.govnih.gov. Advanced analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), can quantify a wide range of metabolites, enabling the identification of metabolic bottlenecks and the discovery of novel intermediates mdpi.com.
The true power of multi-omics lies in the integration of these datasets to build predictive models of cellular metabolism mdpi.comresearchgate.net. By correlating changes across the different "omes," researchers can elucidate complex genotype-phenotype relationships and design more effective metabolic engineering strategies.
Table 1: Potential Multi-Omics Approaches in D-Arabinarate Research
| Omics Layer | Technique | Potential Insights for D-Arabinarate Studies |
| Transcriptomics | RNA-Sequencing | Identification of key genes and regulatory elements in D-arabinarate metabolism. |
| Proteomics | Mass Spectrometry | Quantification of enzyme levels, identification of rate-limiting steps, and post-translational modifications. |
| Metabolomics | LC-MS, GC-MS | Quantification of D-arabinarate and related metabolites, identification of metabolic bottlenecks. |
| Integrated Analysis | Computational Modeling | Construction of comprehensive pathway models, prediction of metabolic flux, and identification of engineering targets. |
Metabolic Engineering Strategies for D-Arabinarate Bio-Production and Utilization
The sustainable production of D-arabinarate from renewable feedstocks is a key area of future research. Metabolic engineering of microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae offers a promising avenue for achieving high-yield bio-production nih.govnih.govresearchgate.netnih.govresearchgate.netnih.govmdpi.commdpi.comkaist.ac.kryoutube.com.
Pathway Optimization in E. coli : E. coli is a workhorse for metabolic engineering due to its well-characterized genetics and rapid growth. Strategies for enhancing D-arabinarate production in E. coli will likely focus on:
Overexpression of key pathway enzymes: Increasing the expression of enzymes such as D-arabinose dehydrogenase and D-arabinonolactonase can drive metabolic flux towards D-arabinarate.
Deletion of competing pathways: Knocking out genes involved in pathways that consume D-arabinose or D-arabinarate precursors can redirect carbon flow.
Cofactor engineering: Optimizing the intracellular balance of cofactors like NAD+/NADH and NADP+/NADPH is crucial for the efficient operation of redox-dependent enzymes in the pathway.
Leveraging Yeast Metabolism : Saccharomyces cerevisiae is another attractive host for D-arabinarate production, particularly due to its robustness in industrial fermentation processes nih.govnih.govresearchgate.netmdpi.comyoutube.com. Future research will likely explore:
Heterologous expression of bacterial pathways: Introducing efficient bacterial enzymes for D-arabinose conversion into yeast.
Compartmentalization of metabolic pathways: Engineering subcellular compartments to sequester pathway intermediates and improve efficiency.
Improving substrate uptake: Enhancing the transport of pentose (B10789219) sugars like D-arabinose into the yeast cell.
Table 2: Potential Metabolic Engineering Targets for D-Arabinarate Production
| Host Organism | Target | Engineering Strategy | Desired Outcome |
| E. coli | D-arabinose dehydrogenase | Overexpression | Increased conversion of D-arabinose to D-arabinono-1,4-lactone |
| E. coli | D-arabino-1,4-lactonase | Overexpression | Increased conversion of D-arabinono-1,4-lactone to D-arabinonate |
| S. cerevisiae | Pentose sugar transporters | Overexpression | Enhanced uptake of D-arabinose |
| S. cerevisiae | Pyruvate decarboxylase | Deletion | Reduced ethanol production, redirecting carbon to other pathways |
Discovery of Novel Enzymes and Metabolic Functions Related to D-Arabinarate
The known enzymatic landscape of D-arabinarate metabolism is likely incomplete. Future research will focus on the discovery and characterization of novel enzymes with improved catalytic efficiency, substrate specificity, and stability.
Genome mining and functional genomics will be powerful tools for identifying novel enzyme candidates from diverse microbial sources. By searching sequence databases for homologs of known D-arabinarate metabolizing enzymes, researchers can identify novel proteins with potentially enhanced properties.
A key area of interest is the discovery of novel dehydratases and dehydrogenases that act on D-arabinarate and its derivatives uef.firesearchgate.netsemanticscholar.orgnih.govnih.gov. For example, the identification of a D-arabinonate dehydratase from Herbaspirillum huttiense that also exhibits activity on other sugar acids highlights the potential for discovering enzymes with broad substrate ranges nih.gov. Similarly, the characterization of a novel 2-keto-3-deoxy-D-arabinonate dehydratase from Sulfolobus solfataricus has provided structural insights into the catalytic mechanism of this enzyme family researchgate.net.
The study of non-phosphorylative pathways for pentose catabolism, such as the Weimberg and Dahms pathways, is another promising area for discovering novel enzymes. These pathways involve the direct oxidation and dehydration of sugars without initial phosphorylation, and the enzymes involved, such as L-arabonate dehydratase, are of significant interest for biotechnological applications uef.finih.gov.
Table 3: Examples of Novel Enzymes in Arabinonate Metabolism
| Enzyme | Organism | Substrate(s) | Significance | Reference |
| L-arabonate dehydratase | Rhizobium leguminosarum | L-arabinonate | Key enzyme in the Weimberg pathway. | uef.fi |
| 2-keto-3-deoxy-D-arabinonate dehydratase | Sulfolobus solfataricus | 2-keto-3-deoxy-D-arabinonate | Provides structural insights into the FAH superfamily. | researchgate.net |
| D-arabinonate dehydratase | Herbaspirillum huttiense | D-arabinonate, L-xylonate, D-altronate | Demonstrates substrate promiscuity. | nih.gov |
Development of Advanced Research Tools for D-Arabinarate Detection and Manipulation
Progress in D-arabinarate research is intrinsically linked to the development of advanced tools for its detection and for the manipulation of its metabolic pathways.
Biosensors for Real-Time Monitoring : The development of genetically encoded biosensors for D-arabinarate would enable real-time monitoring of its intracellular concentrations. While biosensors for D-amino acids have been developed, specific sensors for D-arabinarate are still needed mdpi.comnih.govsemanticscholar.org. Such tools would be invaluable for high-throughput screening of mutant libraries and for dynamic optimization of fermentation processes.
Advanced Analytical Techniques : Improving the sensitivity and resolution of analytical techniques is crucial for accurate quantification of D-arabinarate and its metabolites. Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) and multidimensional chromatography, coupled with high-resolution mass spectrometry, will provide more detailed insights into the metabolome researchgate.netuomustansiriyah.edu.iqijpsjournal.come3s-conferences.orgslideshare.net.
CRISPR-Based Genome Editing : The advent of CRISPR/Cas9 and related technologies has revolutionized metabolic engineering. These tools allow for precise and efficient modification of microbial genomes, facilitating the rapid construction and optimization of D-arabinarate production strains nih.govnih.govgiraldezlab.orgfrontiersin.orgresearchgate.net. Future applications will likely involve the use of CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) for dynamic control of gene expression in D-arabinarate pathways.
Table 4: Emerging Tools for D-Arabinarate Research
| Tool | Application | Potential Impact |
| D-Arabinarate Biosensors | Real-time monitoring of intracellular concentrations. | High-throughput screening and dynamic process optimization. |
| UHPLC-HRMS | High-resolution separation and quantification of metabolites. | Detailed metabolomic profiling and pathway elucidation. |
| CRISPR/Cas9 | Precise and efficient genome editing. | Rapid construction and optimization of production strains. |
| CRISPRi/a | Dynamic regulation of gene expression. | Fine-tuning of metabolic flux and pathway balancing. |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and purifying Dipotassium D-Arabinarate in laboratory settings?
- Methodological Answer : Synthesis typically involves neutralizing D-arabinaric acid with potassium hydroxide under controlled pH (7.0–7.5) and temperature (25–30°C). Post-neutralization, crystallization is achieved by slow evaporation or ethanol precipitation. Purification requires recrystallization in aqueous ethanol (70% v/v) and vacuum drying . Characterization involves HPLC for purity assessment (≥98%) and ICP-OES to confirm potassium content stoichiometry (2:1 molar ratio) .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should include:
- Temperature : Accelerated degradation tests at 40°C, 60°C, and 80°C over 30 days, with HPLC monitoring for decomposition products.
- pH : Buffer solutions (pH 3–9) to evaluate hydrolysis rates.
- Light Sensitivity : Exposure to UV (254 nm) and visible light for photostability analysis.
Data should be analyzed using Arrhenius kinetics to predict shelf-life .
Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for separation and sensitivity (LOD: 0.1 ng/mL).
- Enzymatic Assays : Use D-arabinitol dehydrogenase-coupled NADH detection (absorbance at 340 nm) with validation against certified reference materials .
Advanced Research Questions
Q. How can contradictory data on this compound’s hygroscopicity across studies be resolved?
- Methodological Answer : Contradictions often arise from variations in:
- Environmental Controls : Humidity chambers (e.g., 15% vs. 60% RH) and equilibration time (24–72 hrs).
- Analytical Methods : Compare dynamic vapor sorption (DVS) with Karl Fischer titration.
- Resolution : Conduct inter-laboratory studies using standardized protocols (e.g., USP <921> guidelines) and report confidence intervals for reproducibility .
Q. What experimental designs are optimal for studying this compound’s role in metabolic pathways?
- Methodological Answer :
- Isotopic Labeling : Use -labeled D-Arabinarate to track incorporation into glycolysis intermediates via NMR or LC-MS.
- Knockout Models : Employ CRISPR/Cas9-modified microbial strains (e.g., E. coli ΔaraB) to isolate metabolic contributions.
- Dose-Response Curves : Vary concentrations (0.1–10 mM) to assess enzyme inhibition/activation thresholds .
Q. How can researchers address variability in bioactivity assays involving this compound?
- Methodological Answer :
- Standardize Cell Lines : Use ATCC-validated mammalian cells (e.g., HEK293) with consistent passage numbers.
- Control for Matrix Effects : Spike recovery experiments in serum or growth media.
- Statistical Modeling : Apply multivariate ANOVA to distinguish compound-specific effects from noise (p < 0.05, n ≥ 6 replicates) .
Data Presentation and Validation
Q. What are best practices for presenting this compound research data in peer-reviewed journals?
- Methodological Answer :
- Tables : Include purity (%), stability half-lives (t₁/₂), and kinetic constants (Kₘ, Vₘₐₓ). Example:
| Condition | Degradation Rate (day⁻¹) | t₁/₂ (days) |
|---|---|---|
| pH 3, 25°C | 0.023 | 30.1 |
| pH 7, 40°C | 0.145 | 4.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
